![molecular formula C9H8ClNO5S B174471 2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid CAS No. 155493-93-9](/img/structure/B174471.png)
2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of acetic acid with the appropriate amine, followed by further functionalization with the chlorosulfonylbenzoyl group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of such compounds would likely be influenced by the electron-withdrawing chlorosulfonylbenzoyl group, which could activate the molecule towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using various techniques, including melting point determination, solubility testing, and pKa measurement .Applications De Recherche Scientifique
Electrochemical Properties and Supercapacitor Applications
A study conducted by Kowsari et al. (2019) synthesized derivatives of phenylglycine, including compounds similar to "2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid", to enhance the electrochemical properties of poly ortho aminophenol (POAP) films. The incorporation of N-benzoyl derivatives significantly improved the specific capacitance of the electrodes, making them promising candidates for supercapacitor applications (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).
Antimicrobial Agents
Research by Sah et al. (2014) involved the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity. This showcases the potential of derivatives for developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Synthesis of Azo Prodrugs for Ulcerative Colitis
A study by Jilani et al. (2013) focused on synthesizing a mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid, showcasing a novel approach for treating ulcerative colitis. The synthesized compounds were confirmed to be effective, indicating the potential therapeutic applications of such derivatives (Jilani, Shomaf, & Alzoubi, 2013).
Antibacterial Activity Against Salmonella Typhi
Salama (2020) synthesized 2-amino-1,3,4-oxadiazole derivatives, evaluating their antibacterial activity against Salmonella typhi. This study indicates the potential of derivatives in developing treatments against bacterial infections (Salama, 2020).
Synthesis of Aminosulfonyl Benzamides from Saccharin
Research by Ramana and Reddy (2010) explored the synthesis of aminosulfonyl benzamides from saccharin, utilizing 2-chlorosulfonylbenzoyl chloride, a compound related to "this compound". This study demonstrates the versatility of such compounds in synthesizing a wide range of chemical structures (Ramana & Reddy, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-chlorosulfonylbenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5S/c10-17(15,16)7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDGPFVSWUUXJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

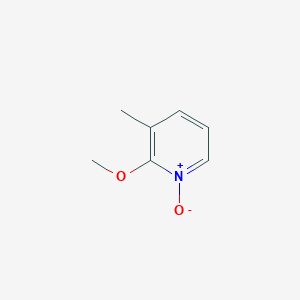
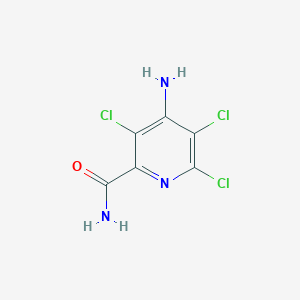
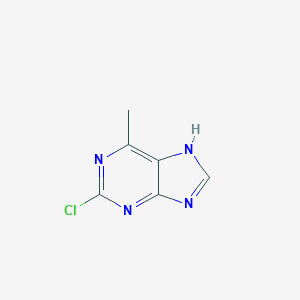

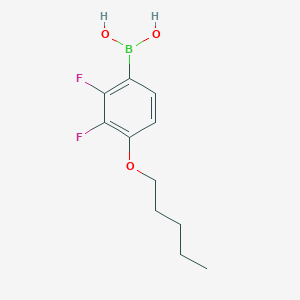
![Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B174413.png)

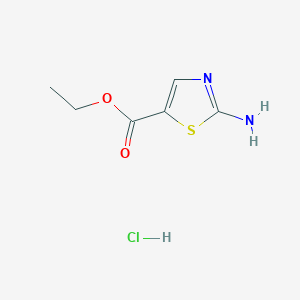
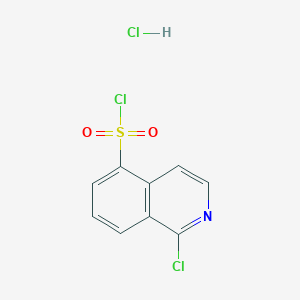
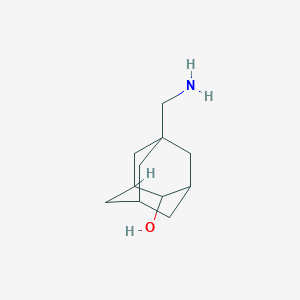
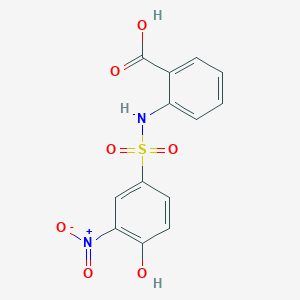
![Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent](/img/structure/B174426.png)

